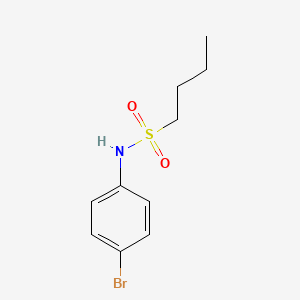

N-(4-bromophenyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFMNABVIHFWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)butane-1-sulfonamide typically involves the reaction of 4-bromoaniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromoaniline+butane-1-sulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(4-bromophenyl)butane-1-sulfonamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The sulfonamide group can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, potassium tert-butoxide, dimethylformamide (DMF) as solvent.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines and alcohols.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)butane-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies as an antifungal and antibacterial agent .

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to interfere with microbial cell wall synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| N-(4-bromophenyl)butane-1-sulfonamide | C₁₀H₁₄BrNO₂S | 300.19 | Butane chain, 4-bromophenyl |

| N-(4-bromophenyl)azepane-1-sulfonamide | C₁₂H₁₇BrN₂O₂S | 333.24 | Azepane (7-membered ring), 4-bromophenyl |

| N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide | C₁₃H₁₁BrN₂O₄S | 371.21 | Nitrobenzene, 4-bromo-3-methylphenyl |

| N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide | C₁₃H₁₃BrN₂O₂S | 341.22 | Amino and methyl groups on benzene ring |

| N-(4-hydroxyphenyl)benzenesulfonamide | C₁₂H₁₁NO₃S | 249.29 | Hydroxyphenyl substituent |

- Key Observations: Azepane vs. Nitro and Amino Groups: The nitro group in N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide is strongly electron-withdrawing, which may enhance electrophilic reactivity, whereas the amino group in N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide increases hydrophilicity and hydrogen-bonding capacity . Hydroxyphenyl Substituent: N-(4-hydroxyphenyl)benzenesulfonamide exhibits intermolecular hydrogen bonding via the hydroxyl group, improving crystallinity but reducing lipophilicity compared to bromophenyl derivatives .

Physicochemical Properties

Table 2: Solubility and Lipophilicity Trends

| Compound | Predicted LogP* | Solubility (mg/mL) |

|---|---|---|

| This compound | ~3.2 | ~0.5 (DMSO) |

| N-(4-bromophenyl)azepane-1-sulfonamide | ~2.8 | ~0.3 (DMSO) |

| N-(4-amino-2-methylphenyl)-4-bromobenzenesulfonamide | ~1.9 | ~1.2 (Water) |

| N-(4-hydroxyphenyl)benzenesulfonamide | ~1.5 | ~5.0 (Water) |

*LogP values estimated using fragment-based methods.

- The butane chain confers moderate lipophilicity (LogP ~3.2), balancing membrane permeability and aqueous solubility. Azepane derivatives show reduced LogP due to ring polarity, while amino and hydroxyl groups significantly enhance water solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing N-(4-bromophenyl)butane-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromoaniline with butane-1-sulfonyl chloride under basic conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and a base like pyridine or triethylamine to scavenge HCl .

- Purification : Flash chromatography (e.g., pentane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity .

- Characterization : Confirm structure via /-NMR, FTIR (sulfonamide S=O stretch at ~1150–1350 cm), and high-resolution mass spectrometry (HRMS) .

Q. How do the sulfonamide and 4-bromophenyl groups influence the compound's chemical reactivity?

- Methodological Answer :

- Sulfonamide Group : Enhances hydrogen-bonding capacity and stability, facilitating interactions with biological targets (e.g., enzymes). It also directs electrophilic substitution reactions .

- 4-Bromophenyl Group : The bromine atom acts as a heavy atom for crystallography, improves lipophilicity, and serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What crystallographic tools are recommended for resolving the compound's structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Visualization : Mercury CSD for void analysis, packing patterns, and intermolecular interactions (e.g., hydrogen bonds) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

- Methodological Answer :

- Discrepancy Sources : Twinning, disordered solvent, or anisotropic displacement.

- Resolution Strategies :

- Use SHELXPRO to refine twinned data or apply restraints for disordered regions .

- Validate with complementary techniques (e.g., powder XRD or DFT calculations) .

- Case Study : A related sulfonamide structure required 18-hour reaction times and iterative refinement to resolve morpholine-induced disorder .

Q. What mechanistic insights explain the compound's biological activity (e.g., antimicrobial or anticancer)?

- Methodological Answer :

- Enzyme Inhibition : The sulfonamide group mimics PABA, competitively inhibiting dihydropteroate synthase (DHPS) in bacteria. Validate via enzyme assays (IC) and molecular docking (AutoDock/Vina) .

- Target Selectivity : The 4-bromophenyl moiety may enhance binding to hydrophobic pockets in kinases or tubulin. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

Q. How can computational modeling optimize this compound derivatives for enhanced target binding?

- Methodological Answer :

- Docking Workflow :

Prepare ligand and receptor (e.g., DHPS or EGFR kinase) in AutoDock Tools.

Perform flexible docking to sample conformational space.

Validate top poses with molecular dynamics (MD) simulations (AMBER/GROMACS) .

- SAR Analysis : Compare binding scores of derivatives (e.g., fluorophenyl or morpholine analogs) to identify key pharmacophores .

Q. What analytical methods are critical for assessing thermal stability and degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen/air.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions).

- HPLC-MS : Track degradation products (e.g., sulfonic acid derivatives) under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.